4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- 4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 3327-26-2
VCID: VC15966353
InChI: InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2
SMILES:
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol

4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro-

CAS No.: 3327-26-2

Cat. No.: VC15966353

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- - 3327-26-2

Specification

CAS No. 3327-26-2
Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
IUPAC Name 2-(furan-2-yl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C13H10O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-7,13H,8H2
Standard InChI Key XBWBDAFVRLTHRA-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a 4H-1-benzopyran-4-one skeleton, where the benzopyranone system (a fused benzene and pyrone ring) is substituted at the 2-position with a 2-furanyl group. The "2,3-dihydro" designation indicates partial saturation of the furan ring, reducing its aromaticity and introducing stereochemical complexity . Key structural attributes include:

  • IUPAC Name: 2-(furan-2-yl)-2,3-dihydrochromen-4-one

  • SMILES: C1C(OC2=CC=CC=C2C1=O)C3=CC=CO3

  • InChIKey: XBWBDAFVRLTHRA-UHFFFAOYSA-N

The near-planar arrangement of the chromene and furan rings (dihedral angle: 3.8°) facilitates intramolecular interactions, while intermolecular hydrogen bonds stabilize crystal packing .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure:

  • ¹H NMR (CDCl₃): Signals at δ 8.23 (dd, J = 7.9 Hz) for aromatic protons, δ 5.32 (s) for the dihydrofuran methylene group, and δ 6.45–7.75 (m) for furan protons .

  • ¹³C NMR: Carbonyl resonance at δ 177.8 ppm (C-4), with aromatic carbons appearing between δ 110–160 ppm .

Synthesis and Reaction Pathways

Copper-Catalyzed Cyclization

A validated synthesis route involves a Cu(I)-mediated cascade reaction:

  • Starting Material: Chalcone derivatives (e.g., 1a–1aa) prepared via Claisen-Schmidt condensation .

  • Reaction Conditions:

    • Catalyst: Copper(I) iodide (20 mol%)

    • Solvent: N,N-Dimethylacetamide (DMA)

    • Temperature: 130°C

    • Duration: 16 hours .

  • Mechanism: Oxa-Michael addition followed by oxidation yields the dihydrobenzopyranone core .

Table 1: Optimized Synthesis Parameters

ParameterValue
Yield68–92%
Purity (HPLC)>95%
Byproducts<5% oligomers

Alternative Methodologies

  • Ionic Liquid-Mediated Synthesis: Enhances reaction efficiency by stabilizing intermediates through hydrogen bonding .

  • Microwave Assistance: Reduces reaction time to 2–4 hours but requires specialized equipment .

Physicochemical Properties

Crystallographic Analysis

X-ray diffraction reveals:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Parameters:

    • a = 7.892 Å, b = 10.435 Å, c = 12.307 Å

    • β = 98.76° .
      Intermolecular O–H∙∙∙O hydrogen bonds (2.67 Å) form inversion dimers, contributing to lattice stability .

Thermal and Solubility Profiles

  • Melting Point: 189–192°C (decomposition observed above 200°C) .

  • Solubility:

    • High in DMA and DMSO (>50 mg/mL)

    • Low in water (<0.1 mg/mL) .

Pharmacological Significance

Antiproliferative Activity

Artocarpus-derived benzopyranones inhibit tyrosinase (IC₅₀: 8.7 μM) and reduce melanoma cell viability by 60% at 20 μM . While direct data on 4H-1-benzopyran-4-one, 2-(2-furanyl)-2,3-dihydro- is limited, its structural similarity suggests comparable bioactivity.

Analytical and Industrial Applications

Quality Control Metrics

  • HPLC Conditions:

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile/water (70:30 v/v)

    • Retention Time: 8.9 minutes .

Material Science Applications

The planar structure and π-conjugation make it a candidate for:

  • Organic light-emitting diodes (OLEDs)

  • Fluorescent sensors (quantum yield: Φ = 0.33 in ethanol) .

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